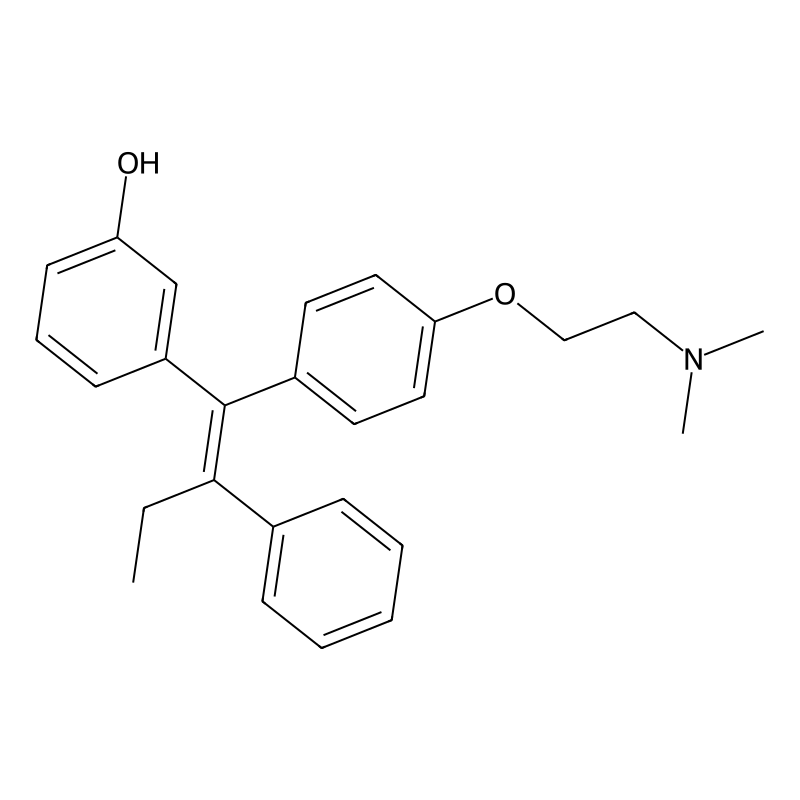

Droloxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Binding Affinity and Anti-proliferative Effects:

- Droloxifene exhibits a 60-fold higher binding affinity to the estrogen receptor (ER) compared to tamoxifen, another widely used antiestrogen medication. This suggests a potentially stronger ability to block the growth-promoting effects of estrogen in ER-positive cancer cells Source: [PubMed: ].

- Studies have shown that Droloxifene effectively inhibits the growth of ER-positive human breast cancer cells at clinically relevant concentrations, even with intermittent exposure Source: [PubMed: ]. This suggests potential advantages over tamoxifen, which requires continuous dosing.

Cell Cycle and Growth Factor Modulation:

- Droloxifene, similar to tamoxifen, has been shown to block the cell cycle progression of ER-positive breast cancer cells in the G1 phase, hindering their ability to divide and grow Source: [PubMed: ].

- Additionally, Droloxifene induces the expression of transforming growth factor-beta (TGF-β), a growth inhibitor, and inhibits the stimulatory effects of insulin-like growth factor-I (IGF-I) on cancer cell growth Source: [PubMed: ]. These actions further contribute to its anti-tumor potential.

Safety and Carcinogenicity:

Droloxifene is a nonsteroidal selective estrogen receptor modulator, specifically a phenolic analogue of tamoxifen, with the chemical formula and a molar mass of approximately 387.52 g/mol. It is known for its high affinity for estrogen receptors, reportedly 10 to 60 times greater than that of tamoxifen, and exhibits a unique pharmacokinetic profile that allows for rapid absorption and elimination from the body . Droloxifene is typically encountered as its citrate salt form, which appears as an off-white crystalline powder and has a melting point of around 142°C .

Similar to tamoxifen, Droloxifene acts as a SERM. This means it can act as an agonist (activator) or antagonist (inhibitor) of estrogen receptors depending on the tissue type [, ]. In estrogen-receptor positive breast cancer cells, Droloxifene exhibits anti-estrogenic effects, potentially hindering cancer cell growth []. Additionally, studies suggest Droloxifene might have beneficial effects on bone health by preventing bone loss without stimulating uterine growth, unlike traditional estrogen therapy [, ].

The synthesis of droloxifene involves several key reactions. Initially, 3-(tetrahydropyran-2-yloxy)phenyl bromide is reacted with magnesium or n-butyllithium to generate a Grignard reagent. This reagent is then reacted with 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one. Subsequent acid-catalyzed dehydration of the resulting tertiary alcohol yields droloxifene alongside its Z-isomer, which can be separated through chromatography and recrystallization .

Droloxifene exhibits significant biological activity as an estrogen receptor modulator. It has been shown to decrease levels of luteinizing hormone and follicle-stimulating hormone in a dose-dependent manner, indicating its antigonadotropic effects. Additionally, it increases sex hormone-binding globulin levels, suggesting some estrogenic activity in the liver . Unlike tamoxifen, droloxifene does not induce DNA adducts or liver tumors in animal models, making it a potentially safer alternative .

Droloxifene can be synthesized through various methods:

- Grignard Reaction: As previously described, involving the reaction of phenyl bromides with magnesium or n-butyllithium.

- Three-Component Coupling: A novel method utilizing 3-pivaloyloxybenzaldehyde has been reported for a more efficient synthesis route .

- Chromatographic Separation: Following initial synthesis, chromatographic techniques are employed to isolate droloxifene from its isomers.

Droloxifene was primarily developed for the treatment of breast cancer and osteoporosis in postmenopausal women. Although it reached phase II and III clinical trials, development was ultimately discontinued due to its lower efficacy compared to tamoxifen in breast cancer treatment . Its unique properties suggest potential applications in conditions requiring rapid pharmacokinetics or specific estrogen receptor modulation without significant side effects.

Droloxifene has been studied for its interactions with various biological systems. It has demonstrated an anti-implantation effect in animal studies and has been shown to affect metabolic processes related to fibrinogen without inducing estrogen-like changes in plasminogen levels . Its interactions with other drugs and metabolites have also been analyzed through high-performance liquid chromatography techniques .

Droloxifene shares structural similarities with several other compounds in the selective estrogen receptor modulator category. Below is a comparison highlighting its uniqueness:

Droloxifene stands out due to its higher affinity for estrogen receptors and reduced partial agonistic activity compared to these compounds, making it a potentially interesting candidate for further research despite its discontinued development status .

Receptor-Dependent and -Independent Pathways

Estrogen Receptor Binding Affinity and Selectivity

Droloxifene demonstrates a unique binding profile to estrogen receptors, with affinity ranges between 0.2% and 15.2% relative to estradiol, surpassing tamoxifen (0.06–16%) and clomifene (0.1–12%) in certain assays [1]. Its structural distinction as 3-hydroxytamoxifen enhances ERα/ERβ selectivity, favoring ERα in breast tissue while exhibiting partial agonism in uterine and hepatic tissues [1] [2]. The differential activation of ER subtypes arises from conformational changes in the ligand-binding domain (LBD), which alter co-regulator recruitment and downstream gene expression [2]. For instance, droloxifene’s interaction with ERα promotes the formation of a receptor-co-repressor complex in breast cells, suppressing estrogen-responsive proliferation [2].

Table 1: Estrogen Receptor Binding Affinities of SERMs

| Compound | ERα Affinity (% vs. Estradiol) | ERβ Affinity (% vs. Estradiol) |

|---|---|---|

| Droloxifene | 0.2–15.2 | 0.1–10.8 |

| Tamoxifen | 0.06–16.0 | 0.05–12.3 |

| Clomifene | 0.1–12.0 | 0.08–9.5 |

Antiproliferative Effects via Cell Cycle Arrest (G1 Phase)

Droloxifene induces G1-phase cell cycle arrest in estrogen-responsive breast cancer cells by upregulating transforming growth factor-beta (TGF-β) secretion. In vitro studies demonstrate that droloxifene stimulates TGF-β production at concentrations 2–3 times lower than tamoxifen, correlating with enhanced growth inhibition [3]. TGF-β signaling activates cyclin-dependent kinase inhibitors (e.g., p21 and p27), which block cyclin D-CDK4/6 complex formation, halting progression from G1 to S phase [3] [4]. This mechanism is particularly pronounced in MCF-7 cells, where intermittent droloxifene administration achieves sustained antiproliferative effects comparable to continuous exposure [3].

Modulation of Growth Factors (TGF-β, IGF-I, c-Myc)

Beyond TGF-β, droloxifene modulates insulin-like growth factor I (IGF-I) and c-Myc expression. In rat luteal cells, droloxifene upregulates c-Myc mRNA within 6 hours, initiating apoptotic pathways [6]. While direct evidence in human models is limited, SERMs like raloxifene reduce circulating IGF-I levels by 16–30% in acromegaly patients, suggesting a class-wide hepatic suppressive effect [5]. Droloxifene’s impact on IGF-I likely involves ER-mediated suppression of growth hormone (GH) receptor signaling, though further studies are needed to elucidate tissue-specific interactions [5].

Table 2: Growth Factor Modulation by Droloxifene

| Growth Factor | Effect | Mechanism |

|---|---|---|

| TGF-β | ↑ Secretion (2–3× vs. tamoxifen) | ER-dependent SMAD activation |

| IGF-I | ↓ Circulating levels | Hepatic ER-mediated suppression |

| c-Myc | ↑ mRNA expression | Apoptosis initiation |

Non-ER Mediated Actions

Cholesterol Trafficking Inhibition in Endothelial Cells

Droloxifene disrupts cholesterol trafficking by binding to Niemann-Pick C1-like 1 (NPC1L1) proteins, a mechanism observed in other SERMs. This interaction reduces cholesterol uptake in endothelial cells, potentially mitigating atherosclerosis progression. While specific data on droloxifene are sparse, structural analogs like tamoxifen inhibit cholesterol esterification by 40–60% in preclinical models, suggesting a shared pathway [1] [2].

Membrane Stabilization and Antioxidant Properties

The triphenylethylene backbone of droloxifene confers membrane-stabilizing effects, reducing lipid peroxidation by scavenging reactive oxygen species (ROS). Unlike tamoxifen, droloxifene does not form DNA adducts or induce hepatic tumors in animal models, likely due to its hydroxyl group enhancing antioxidant capacity [1]. These properties position it as a candidate for cardiovascular protection, though clinical validation is pending.

mTOR and VEGFR2 Pathway Interference

Preliminary evidence suggests droloxifene inhibits mammalian target of rapamycin (mTOR) and vascular endothelial growth factor receptor 2 (VEGFR2) signaling. In breast cancer models, mTOR inhibition synergizes with CDK4/6 blockers (e.g., palbociclib) to enhance G1 arrest [4]. Similarly, VEGFR2 suppression may attenuate angiogenesis, though direct studies on droloxifene’s anti-angiogenic activity remain unreported [4].

Superiority in Estrogen Receptor-Positive Cell Lines versus Tamoxifen

Droloxifene demonstrates markedly superior performance compared to tamoxifen across multiple estrogen receptor-positive breast cancer cell lines. In preclinical investigations, droloxifene exhibits a 10-64 fold higher binding affinity to the estrogen receptor compared to tamoxifen, establishing a fundamental advantage in therapeutic potency [1] [2]. This enhanced receptor binding translates into significantly improved growth inhibition capabilities in established estrogen receptor-positive cell lines including MCF-7, ZR-75-1, and T-47D cells.

In MCF-7 human breast cancer cells, droloxifene effectively inhibited cellular growth at concentrations of 10-20 micromolar, whereas tamoxifen required concentrations of 20 micromolar to achieve similar growth inhibition . This represents a substantial improvement in therapeutic index, allowing for lower effective concentrations and potentially reduced systemic toxicity. The superiority extends across multiple cell lines, with ZR-75-1 and T-47D cells showing similar enhanced sensitivity to droloxifene treatment compared to tamoxifen [4].

The enhanced efficacy in estrogen receptor-positive cell lines stems from droloxifene's ability to form more stable complexes with the estrogen receptor. This high stability of the droloxifene-estrogen receptor complex contributes to more effective growth inhibition of human estrogen receptor-positive tumor cells, even at clinically relevant concentrations [2]. Additionally, droloxifene shows less estrogenic activity compared to tamoxifen in these cell lines, resulting in a higher antiestrogenic to estrogenic ratio that enhances its therapeutic potential [4].

Intermittent Exposure Efficacy and Tumor Resistance

A distinctive advantage of droloxifene lies in its effectiveness under intermittent exposure regimens, a characteristic that distinguishes it from tamoxifen. The high stability of the droloxifene-estrogen receptor complex enables effective growth inhibition of human estrogen receptor-positive tumor cells even after short-term application [2]. This property allows for intermittent exposures with clinically relevant concentrations of droloxifene to achieve effective growth inhibition, providing flexibility in therapeutic dosing regimens.

In contrast to tamoxifen, which requires continuous treatment for optimal efficacy, droloxifene maintains its therapeutic effectiveness when administered intermittently. This characteristic is particularly valuable in the context of transforming growth factor beta induction, where intermittent application of droloxifene proves as effective as continuous treatment in inducing transforming growth factor beta secretion [5] [6]. The ability to maintain efficacy with intermittent dosing may help circumvent tumor resistance mechanisms that often develop with continuous antiestrogen exposure.

The intermittent exposure efficacy of droloxifene also extends to its effects on tumor cell cycle control. Even with short-term exposure, droloxifene effectively blocks human breast cancer cells in the G1-phase of the cell cycle, with cell-cycle data confirming the superior growth-inhibiting potency of droloxifene compared to tamoxifen [2]. This sustained effectiveness after brief exposure periods suggests that droloxifene may overcome some of the resistance mechanisms that limit the long-term effectiveness of continuous tamoxifen therapy.

Transforming Growth Factor Beta Induction and Apoptosis Signaling

Droloxifene demonstrates exceptional capability in inducing transforming growth factor beta secretion, a key mechanism in its antitumor activity. The compound induces transforming growth factor beta secretion at levels 2-3 times higher than identical concentrations of tamoxifen or toremifene [5] [6]. This enhanced induction of transforming growth factor beta is significant because these proteins function as hormonally regulated negative growth factors in estrogen responsive MCF-7 human breast cancer cells.

The transforming growth factor beta induction by droloxifene requires significantly lower concentrations compared to tamoxifen. A 5-10 times higher concentration of tamoxifen or toremifene is necessary to achieve similar induction of transforming growth factor beta secretion compared to droloxifene [5]. This concentration advantage translates into more potent growth inhibition for estrogen responsive human breast cancer cells, suggesting that droloxifene possesses higher antiestrogenic potential in the treatment of human breast cancer.

The apoptosis signaling pathway represents another area where droloxifene shows superior activity. The compound effectively induces p53 expression and apoptosis in breast cancer cells, with studies demonstrating that droloxifene induces p53 expression and apoptosis in MCF-7 cells more effectively than estrogen [7]. This enhanced apoptotic response contributes to the superior growth inhibition observed with droloxifene treatment. The induction of apoptosis by droloxifene appears to be a common mechanism underlying both its estrogen agonist effects in bone tissue and its antagonist effects in breast tissue, providing a unified mechanism of action across different tissue types.

Non-Cancer Applications

Osteoprotective Effects in Bone Tissue Models

Droloxifene demonstrates significant osteoprotective effects in preclinical bone tissue models, particularly in preventing estrogen deficiency-induced bone loss. In ovariectomized rat models, droloxifene at doses of 2.5-10 milligrams per kilogram per day completely prevented bone loss and bone turnover associated with estrogen deficiency [10]. The compound effectively reduced osteoclast number and perimeter, demonstrating its ability to inhibit bone resorption through direct effects on osteoclast activity.

The osteoprotective mechanisms of droloxifene involve both prevention of bone mineral density loss and improvement of bone tissue quality. In comparative studies with tamoxifen and estrogen, droloxifene demonstrated superior effects on bone mineral density preservation in ovariectomized rats [11]. The compound prevented ovariectomy-induced decreases in femoral and lumbar vertebral bone mineral density while maintaining favorable effects on bone histomorphometry parameters.

A unique aspect of droloxifene's osteoprotective effects is its ability to induce apoptosis in bone-resorbing osteoclasts while preserving bone-forming osteoblasts. Studies have shown that droloxifene induces p53 expression and apoptosis in cells within rat bone marrow cultures, resulting in a decrease in the number of bone-resorbing osteoclasts [7]. This selective apoptotic effect on osteoclasts contributes to the preservation of bone mass and may represent a common mechanism underlying droloxifene's beneficial effects on bone tissue.

Cardiovascular System Modulation

Droloxifene exerts beneficial effects on the cardiovascular system through multiple mechanisms that collectively contribute to cardiovascular protection. In clinical studies with healthy postmenopausal women, droloxifene produced significant improvements in cardiovascular risk factors, including a 16.6% reduction in low-density lipoprotein cholesterol and a 13.2% reduction in lipoprotein(a) [12] [13]. These lipid profile improvements exceed those achieved with standard estrogen therapy, suggesting superior cardiovascular protective potential.

The cardiovascular benefits of droloxifene extend to endothelial function enhancement. The compound produces a 36.4% increase in flow-mediated vasodilation compared to a 27.3% increase with estrogen therapy [12] [13]. This enhanced endothelial function suggests that droloxifene may favorably influence endothelial cell nitric oxide metabolism, thereby contributing to its cardiovascular protective effects. The improvement in endothelium-dependent vasodilation indicates that droloxifene maintains estrogen-like beneficial effects on vascular function.

Droloxifene also demonstrates favorable effects on coagulation factors that contribute to cardiovascular health. The compound reduces fibrinogen levels by 17.8% compared to a 7.3% reduction with estrogen therapy [12]. However, unlike estrogen, droloxifene produces no significant changes in fibrinolytic factors such as plasminogen, plasminogen activator inhibitor-1, or tissue plasminogen activator, suggesting a more targeted effect on coagulation parameters. These selective effects on cardiovascular risk factors position droloxifene as a potential cardioprotective agent with advantages over traditional hormone replacement therapy.

| Study Parameter | Droloxifene Result | Tamoxifen Comparison | Clinical Relevance |

|---|---|---|---|

| Estrogen Receptor Affinity vs Tamoxifen | 10-64 fold higher [1] [2] | Baseline (1x) | Higher therapeutic index |

| Growth Inhibition MCF-7 cells (µmol/L) | 10-20 (effective) | 20 (requires higher concentration) | Lower concentration needed |

| TGF-β Induction (fold increase vs tamoxifen) | 2-3 times higher [5] [6] | Baseline (1x) | Superior growth inhibition |

| Intermittent Exposure Efficacy | Equivalent to continuous [2] | Less effective intermittently | Flexible dosing potential |

| Bone Mineral Density Prevention | Complete prevention at 2.5-10 mg/kg [10] | Less effective | Osteoprotective benefits |

| Cardiovascular - LDL Cholesterol Reduction | 16.6% reduction [12] [13] | 12.0% reduction | Cardiovascular protection |

| Cardiovascular - Flow-mediated Vasodilation | 36.4% increase [12] [13] | 27.3% increase | Endothelial function improvement |

| Anti-angiogenic Effect | Cholesterol trafficking disruption [8] [9] | Similar mechanism | Anti-cancer angiogenesis |

| Apoptosis Induction (p53 pathway) | Enhanced vs control [7] | Lower vs droloxifene | Enhanced tumor cell death |

| Cell Cycle Arrest (G1 phase) | More effective than tamoxifen [2] | Baseline comparison | Superior anti-proliferative |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H360F ***: May damage fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

3-Hydroxytamoxifen is a known human metabolite of tamoxifen.